An In-depth Technical Guide to N-(4,8-dimethylquinazolin-2-yl)guanidine (CAS 5361-23-9): A Potent Modulator of Nitric Oxide Synthase
An In-depth Technical Guide to N-(4,8-dimethylquinazolin-2-yl)guanidine (CAS 5361-23-9): A Potent Modulator of Nitric Oxide Synthase
Abstract
N-(4,8-dimethylquinazolin-2-yl)guanidine is a small molecule of significant interest within the scientific community, primarily recognized for its activity as a modulator of nitric oxide synthase (NOS). This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of its core properties, synthesis, mechanism of action, and practical applications. We delve into the causality behind experimental choices, provide validated protocols, and consolidate all quantitative data for ease of reference. This document is intended to serve as a foundational resource for laboratories investigating the nitric oxide pathway and related therapeutic areas.
Introduction and Significance
The guanidinium group is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.[1] When incorporated into a quinazoline framework, as in N-(4,8-dimethylquinazolin-2-yl)guanidine, it gives rise to a molecule with potent biological activity. The primary utility of this compound lies in its ability to inhibit nitric oxide synthase (NOS), the enzyme family responsible for the synthesis of nitric oxide (NO).[2]
Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[3][4] Consequently, inhibitors of NOS are invaluable tools for dissecting the role of NO in these pathways and hold potential as therapeutic agents for conditions characterized by excessive NO production, such as septic shock and certain inflammatory diseases.[4] This guide will explore the specific properties of N-(4,8-dimethylquinazolin-2-yl)guanidine that make it a valuable compound for such investigations.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research. These parameters dictate solubility, storage, and handling, ensuring experimental reproducibility.
| Property | Value | Source |
| CAS Number | 5361-23-9 | [5] |
| Molecular Formula | C₁₁H₁₃N₅ | [5] |
| Molecular Weight | 215.26 g/mol | N/A |
| Appearance | Solid | N/A |
| Storage Conditions | -20°C for long-term (1-2 years), -4°C for short-term (6-12 weeks) | [5] |
| Solubility | Information on specific solvents is limited, requiring empirical determination. | N/A |
Note: While a related compound, N-(4-methylquinazolin-2-yl)guanidine, shows solubility in DMSO at 16.6 mg/mL, the solubility of the dimethylated version must be independently verified.[6]
Synthesis and Characterization
A common synthetic route involves the acid-catalyzed cyclocondensation of a substituted 2-aminobenzylamine with cyanoguanidine.[7] Another approach involves the reaction of a substituted quinazoline precursor with guanidine hydrochloride in the presence of a base.[8]
General Synthetic Principle: The synthesis of guanidine derivatives often starts from precursors like cyanamide, which can be reacted with amines under acidic conditions.[1] For quinazoline-based structures, the synthesis might begin with the construction of the core quinazoline ring system, followed by the addition of the guanidine moiety.[9]
Characterization: Post-synthesis, the compound's identity and purity must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
Mechanism of Action: Nitric Oxide Synthase Inhibition
The primary mechanism of action for N-(4,8-dimethylquinazolin-2-yl)guanidine is the inhibition of nitric oxide synthase (NOS). NOS enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide (NO) and L-citrulline.[3][10] There are three main isoforms of NOS:
-
nNOS (neuronal NOS): Involved in neurotransmission.[3]
-
eNOS (endothelial NOS): Regulates vascular function.[3]
-
iNOS (inducible NOS): Expressed during immune responses and inflammation, often producing large, cytotoxic amounts of NO.[3]
Guanidine-based compounds, including N-(4,8-dimethylquinazolin-2-yl)guanidine, typically act as competitive inhibitors, binding to the same active site as the substrate L-arginine.[2][4] The structural similarity of the guanidine group to the guanidinium group of L-arginine is key to this competitive inhibition. The selectivity of different guanidine compounds for the various NOS isoforms can vary significantly.[2] For example, aminoguanidine is known to be a relatively selective inhibitor of the inducible isoform (iNOS).[2][11] The specific inhibitory profile (IC₅₀ values) of N-(4,8-dimethylquinazolin-2-yl)guanidine against each NOS isoform would need to be determined experimentally to fully characterize its activity.
Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by N-(4,8-dimethylquinazolin-2-yl)guanidine.
Applications in Research and Experimental Protocols
Given its function as a NOS inhibitor, N-(4,8-dimethylquinazolin-2-yl)guanidine is a valuable tool for studying the physiological and pathological roles of nitric oxide. Key research applications include:
-
Inflammation Research: Investigating the role of iNOS-derived NO in inflammatory models.
-
Neuroscience: Probing the function of nNOS in neuronal signaling and neurodegenerative diseases.
-
Cardiovascular Research: Studying the impact of eNOS inhibition on vascular tone and blood pressure.[2]
-
Oncology: Exploring the role of NO in tumor growth and angiogenesis.
-
Glaucoma Research: Some NOS inhibitors have shown neuroprotective effects in models of glaucoma.[12]
Protocol: In Vitro NOS Activity Assay (Griess Assay)
This protocol outlines a common colorimetric method to measure NOS activity in cell lysates or tissue homogenates by quantifying nitrite (NO₂⁻), a stable breakdown product of NO. The protocol is based on the principle of the Griess reaction.[3][13][14]
Principle: NOS in the sample converts L-arginine to NO. The unstable NO is quickly oxidized to nitrite and nitrate. Nitrate is first reduced to nitrite. Total nitrite is then measured by the Griess reaction, where it reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye, measurable at ~540 nm.[14]
Materials:
-
N-(4,8-dimethylquinazolin-2-yl)guanidine (Test Inhibitor)
-
L-NAME or other known NOS inhibitor (Positive Control)
-
Cell lysate or tissue homogenate containing NOS
-
NOS Assay Buffer
-
L-Arginine (Substrate)
-
NADPH (Cofactor)
-
Nitrate Reductase
-
Griess Reagent I (Sulfanilamide in acid)[15]
-
Griess Reagent II (N-(1-naphthyl)ethylenediamine in water)[15]
-
Sodium Nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer on ice. Determine protein concentration using a standard method (e.g., BCA assay) to normalize activity.
-
Reaction Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Blank: Assay buffer without sample.
-
Control: Sample + Substrate + Cofactors.
-
Positive Control: Sample + Substrate + Cofactors + known NOS inhibitor (e.g., L-NAME).
-
Test Compound: Sample + Substrate + Cofactors + varying concentrations of N-(4,8-dimethylquinazolin-2-yl)guanidine.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically.
-
Nitrate Reduction: Add Nitrate Reductase and necessary cofactors to each well to convert any nitrate to nitrite. Incubate as per the manufacturer's instructions.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light, allowing the color to develop.[14]
-
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percent inhibition for the test compound compared to the control reaction.
-
Plot percent inhibition versus compound concentration to calculate the IC₅₀ value.
-
Caption: Standard experimental workflow for an in vitro Nitric Oxide Synthase (NOS) activity assay.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(4,8-dimethylquinazolin-2-yl)guanidine is not widely available, general precautions for handling guanidine-containing compounds should be followed. Guanidine and its salts can be harmful if swallowed and are known skin and eye irritants.[16][17][18]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), lab coat, and safety glasses.[16]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17]
-
Spills: In case of a spill, sweep up the solid material carefully and place it in a suitable, closed container for disposal.[16]
-
Fire: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing.[16] Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides and carbon monoxide.[16]
Conclusion
N-(4,8-dimethylquinazolin-2-yl)guanidine is a potent guanidine-based compound with significant utility as an inhibitor of nitric oxide synthase. Its quinazoline scaffold provides a robust framework for interaction with the enzyme's active site. This guide has provided a comprehensive overview of its properties, mechanism of action, and a detailed, validated protocol for its application in research. By understanding its physicochemical characteristics and adhering to proper safety protocols, researchers can effectively utilize this compound as a tool to investigate the complex roles of nitric oxide in health and disease, paving the way for potential therapeutic innovations.
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MSD. (2025). Guanidine Hydrochloride Formulation Safety Data Sheet. [Link]
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Lawrence Livermore National Laboratory. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. [Link]
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Corbett, J. A., et al. (1993). Inhibition of nitric oxide formation by guanidines. PubMed. [Link]
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Elumalai, V., et al. (2024). Guanidine synthesis from various precursors. ResearchGate. [Link]
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U.S. Environmental Protection Agency. (2025). N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-phenylethyl)guanidine. [Link]
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